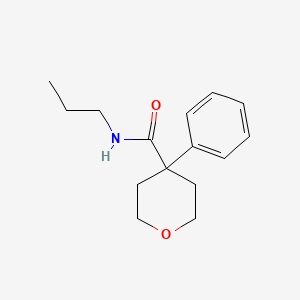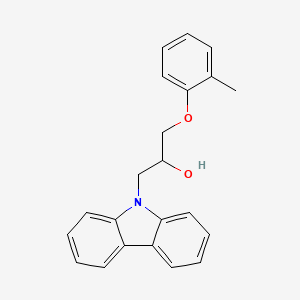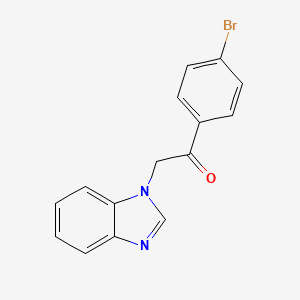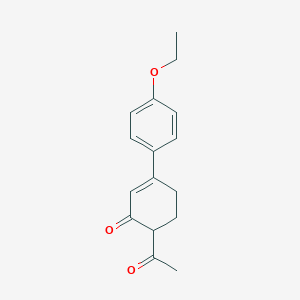
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a tetrahydrofuran derivative that has been synthesized through different methods, including the use of palladium-catalyzed cross-coupling reactions.
作用机制
The mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a GPCR ligand, particularly for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
未来方向
There are several future directions for the study of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide's potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide and its effects on different physiological processes.
合成方法
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide can be synthesized through different methods, including palladium-catalyzed cross-coupling reactions. This method involves the reaction of 4-bromo-N-propyltetrahydro-2H-pyran-4-carboxamide with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura cross-coupling reactions.
科学研究应用
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes.
属性
IUPAC Name |
4-phenyl-N-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-10-16-14(17)15(8-11-18-12-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLQDKAHYYLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)


![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4944321.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)

![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)